Distinct Lipophilicity (LogP) Compared to Analogous Trichlorobenzene and Bromobenzene Isomers
The octanol-water partition coefficient (LogP) of 1-Bromo-2,4,5-trichlorobenzene is 4.41, a value that distinguishes it from structurally related analogs and has direct implications for its utility as a precursor in designing bioactive molecules with specific lipophilicity requirements [1]. Its lower chlorinated analog, 1,2,4-trichlorobenzene, has a LogP of 4.05, while the non-chlorinated analog, bromobenzene, has a LogP of 3.00 [2][3]. This quantitative difference in LogP demonstrates that 1-Bromo-2,4,5-trichlorobenzene will impart significantly different pharmacokinetic and environmental properties to any derivative compared to its less halogenated alternatives.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.41 |
| Comparator Or Baseline | 1,2,4-Trichlorobenzene (LogP = 4.05) and Bromobenzene (LogP = 3.00) |
| Quantified Difference | Target compound is 0.36 log units more lipophilic than 1,2,4-trichlorobenzene and 1.41 log units more lipophilic than bromobenzene. |
| Conditions | Calculated XLogP3 value [1]. |
Why This Matters
A higher LogP directly translates to increased membrane permeability and altered environmental mobility, a critical parameter when designing agrochemicals or evaluating the fate of analytical standards like PCBs.
- [1] PubChem. (n.d.). 1-Bromo-2,4,5-trichlorobenzene (Compound Summary). National Center for Biotechnology Information. View Source
- [2] PubChem. (n.d.). 1,2,4-Trichlorobenzene (Compound Summary). National Center for Biotechnology Information. View Source
- [3] PubChem. (n.d.). Bromobenzene (Compound Summary). National Center for Biotechnology Information. View Source
